![molecular formula C9H7Cl2N3 B1453789 2-氯-4-[(4-氯-1H-吡唑-1-基)甲基]吡啶 CAS No. 1248056-07-6](/img/structure/B1453789.png)

2-氯-4-[(4-氯-1H-吡唑-1-基)甲基]吡啶

描述

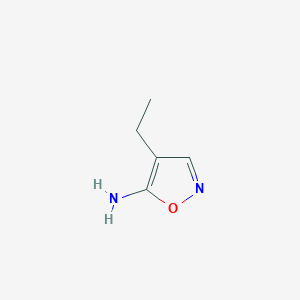

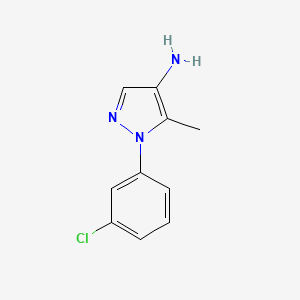

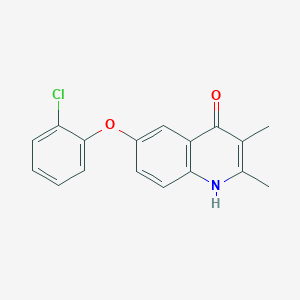

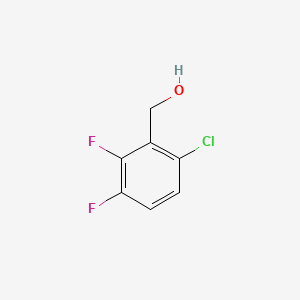

“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a chemical compound with the molecular weight of 179.61 . It is a powder at room temperature .

Molecular Structure Analysis

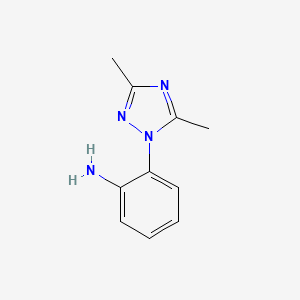

The molecular structure of “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” consists of a pyridine ring attached to a pyrazole ring via a methylene bridge, with chlorine substituents on both rings . The InChI code for this compound is 1S/C8H6ClN3/c9-8-6-7 (2-4-10-8)12-5-1-3-11-12/h1-6H .Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” are not detailed in the literature, pyrazole compounds are known to participate in a variety of reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles .Physical And Chemical Properties Analysis

“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a powder at room temperature with a melting point of 111-113°C .科学研究应用

铁(II)络合物中的自旋交替

基于吡唑和吡啶/吡啶嗪单元的配体的自旋交替(SCO)活性铁(II)络合物,包括2-氯-4-[(4-氯-1H-吡唑-1-基)甲基]吡啶结构,已经得到深入研究。这些研究强调了合成、磁性能以及结晶方法对SCO性质的影响。这些配体的化学结构允许所得铁(II)络合物的SCO行为有显著变化,展示了这些化合物在材料科学中的多功能性,特别是在开发具有潜在应用于传感器和存储器件的SCO材料方面的多样性(Olguín & Brooker, 2011)。

杂环化学和络合物形成

对2,6-双(苯并咪唑-2-基)-吡啶和2,6-双(苯并噻唑-2-基)-吡啶络合物的研究,与2-氯-4-[(4-氯-1H-吡唑-1-基)甲基]吡啶在结构上相似,揭示了这些化合物的多样化化学和性质。这些研究概述了这些杂环化合物的制备、性质和应用,形成具有显著光谱、结构、磁性、生物学和电化学性质的复杂材料,展示了在新材料和生物活性分子开发中创新的潜力(Boča, Jameson, & Linert, 2011)。

激酶抑制和药物发现

与感兴趣的化合物密切相关的吡唑并[3,4-b]吡啶骨架已广泛用于激酶抑制剂的设计。这种骨架通过多种结合方式与激酶相互作用的多功能性导致其在药物发现中的频繁应用,特别是用于癌症和炎症性疾病。这些化合物已经在广泛的激酶靶标上展示了有效性,突显了该骨架在新治疗剂开发中的重要性(Wenglowsky, 2013)。

合成中的混合催化剂

与感兴趣的化合物通过其杂环性质相关的吡喃嘧啶核在医药和制药行业中起着关键作用。对5H-吡喃并[2,3-d]嘧啶骨架的研究强调了混合催化剂在这些及相关结构合成中的重要性。这些发现表明这类催化剂在为制药领域开发先导分子方面具有更广泛的适用性,展示了该化学品在合成化学中的相关性(Parmar, Vala, & Patel, 2023)。

安全和危害

The safety information for “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Similar compounds have been shown to have affinity towards binding cholinesterase (ache and bche) active sites . This suggests that 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine might also interact with these enzymes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound might inhibit cholinesterase enzymes, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the nervous system .

Biochemical Pathways

If it does inhibit cholinesterase enzymes as suggested, it would affect the cholinergic pathway, leading to an increase in acetylcholine levels . This could have downstream effects on various neurological processes, including memory and muscle control.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

If it does inhibit cholinesterase enzymes, it could lead to an increase in acetylcholine levels, affecting various neurological processes .

Action Environment

The action, efficacy, and stability of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .

属性

IUPAC Name |

2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNOPWZQDVXQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)